叔丁基(2,4-二甲基苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

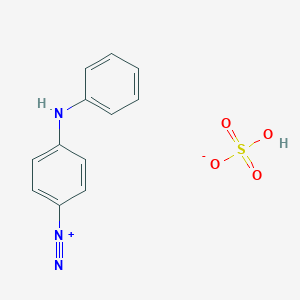

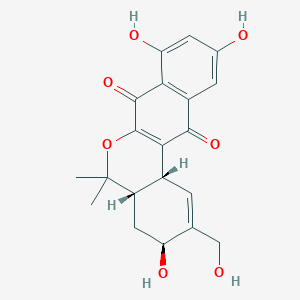

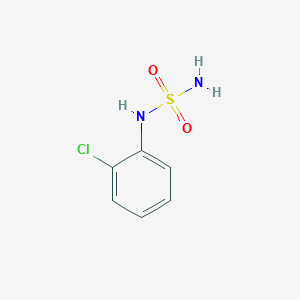

Tert-butyl (2,4-dimethylphenyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid (NH2COOH) by replacing the hydroxyl group with an alkyl or aryl group. The tert-butyl group attached to the nitrogen of the carbamate indicates that this compound may have steric hindrance, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This suggests that similar synthetic strategies could be applied to synthesize tert-butyl (2,4-dimethylphenyl)carbamate. Additionally, the synthesis of related compounds often involves the use of organometallics to give N-(Boc)hydroxylamines, which can be further transformed into carbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl (2,4-dimethylphenyl)carbamate would feature a 2,4-dimethylphenyl group, which could influence the electronic distribution and steric effects within the molecule. The tert-butyl group is known to be bulky and can impact the overall shape and reactivity of the molecule. The molecular structure analysis of similar compounds has been conducted using spectroscopic methods such as NMR and mass spectroscopy10.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For example, they can be used as intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which is an intermediate in the synthesis of the drug omisertinib . The chemical transformations of tert-butyl carbamates can include acylation, nucleophilic substitution, and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. The tert-butyl group can increase the steric bulk, potentially affecting the solubility and boiling point of the compound. The carbamate group can engage in hydrogen bonding, which can influence the compound's solubility in water and other polar solvents. The determination of specific physical and chemical properties, such as solubility, melting point, and boiling point, often requires experimental measurements and can be optimized using methods such as factorial design .

科学研究应用

光学和电化学性质

对具有叔丁基和2,6-二甲基苯基取代基的硫代吡啶五甲亚甲基染料的研究表明它们在光学性质和电化学氧化还原行为方面具有类似的色团。叔丁基和2,6-二甲基苯基取代基的存在赋予了最大吸收波长、摩尔消光系数和半高带宽几乎相同的数值,同时根据氧化电位的阳极位移提供了更大的氧化稳定性(Panda, Virkler, & Detty, 2003)。

生物活性化合物的合成

叔丁基(2,4-二甲基苯基)氨基甲酸酯在生物活性化合物的合成中起着重要的中间体作用。已建立了一种快速的合成方法,通过优化合成过程,从商业可获得的前体中总产率达到81%。这项工作强调了它在生产重要药物如奥米替尼(AZD9291)(Zhao, Guo, Lan, & Xu, 2017)中的作用。

分子结构分析

对叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯及其碘对应物的研究揭示了它们在一个同构家族化合物中的位置,展示了分子如何通过一个分叉的N—H⋯O氢键和涉及相同羰基的C—X⋯O卤素键相互连接。这种结构分析有助于理解分子晶体内的相互作用(Baillargeon et al., 2017)。

光化学和热辐射过程

通过光化学和热过程成功地将纤维素和淀粉3,5-二甲基苯基氨基甲酸酯固定在二氧化硅凝胶上。这种方法提供了一种易于获得的材料,可用作手性固定相(CSPs),用于拆分外消旋分子,显著扩大了改善对映选择性和分离手性化合物的选择范围(Francotte & Huynh, 2022)。

大气CO2固定

一种利用叔丁基次碘酸酯(t-BuOI)进行环化大气CO2固定的新方法,通过不饱和胺高效地导致带有碘甲基基团的环状氨基甲酸酯,展示了该化合物在绿色化学和环境应用中的作用(Takeda, Okumura, Tone, Sasaki, & Minakata, 2012)。

属性

IUPAC Name |

tert-butyl N-(2,4-dimethylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-7-11(10(2)8-9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTZFHHOXLTYQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406845 |

Source

|

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2,4-dimethylphenyl)carbamate | |

CAS RN |

129822-43-1 |

Source

|

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)

![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)

![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)

![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)